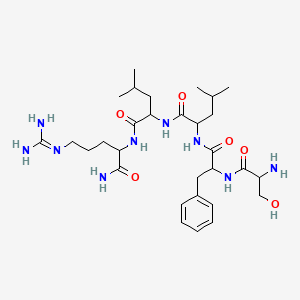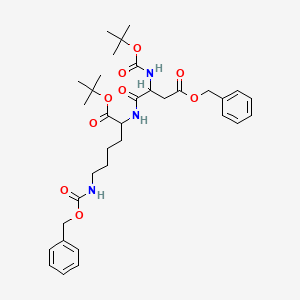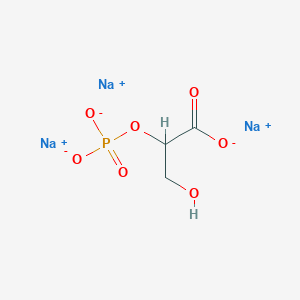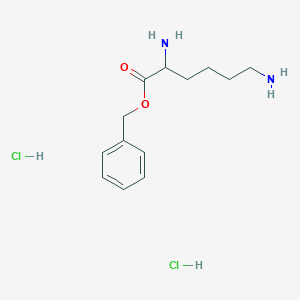
Benzyl 2,6-diaminohexanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl 2,6-diaminohexanoate dihydrochloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of lysine, an essential amino acid, and is often used in research and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride typically involves the esterification of lysine followed by benzyl protection. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid. The process involves multiple steps, including the protection of amino groups and the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl 2,6-diaminohexanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield primary amines.
Applications De Recherche Scientifique
(S)-Benzyl 2,6-diaminohexanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in catalytic cycles, and influence biochemical pathways. The exact mechanism depends on the context of its use, such as in enzymatic reactions or as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,6-diaminohexanoate dihydrochloride
- Methyl 2,6-diaminohexanoate dihydrochloride
Uniqueness
(S)-Benzyl 2,6-diaminohexanoate dihydrochloride is unique due to its benzyl protection, which provides stability and reactivity that is different from other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C13H22Cl2N2O2 |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
benzyl 2,6-diaminohexanoate;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,14-15H2;2*1H |
Clé InChI |
JKVQJCVWGBIKPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CCCCN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


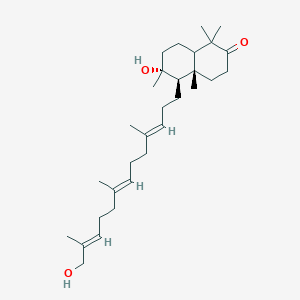

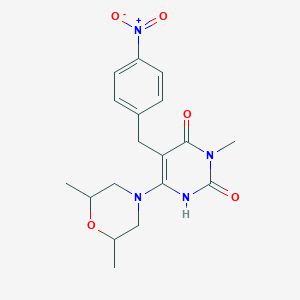
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)

![4-[[3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389477.png)
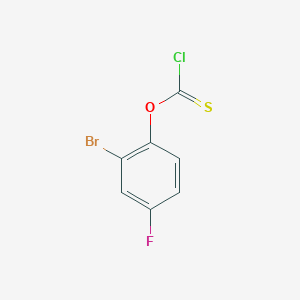
![1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one](/img/structure/B13389503.png)

